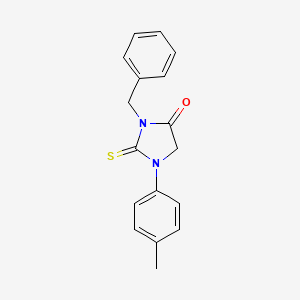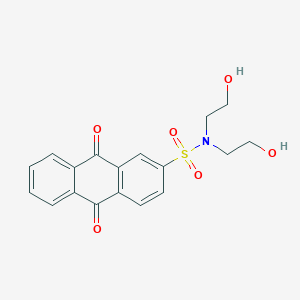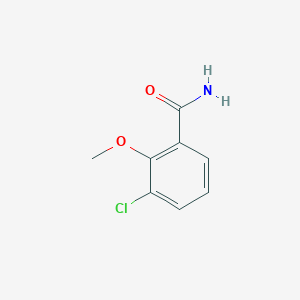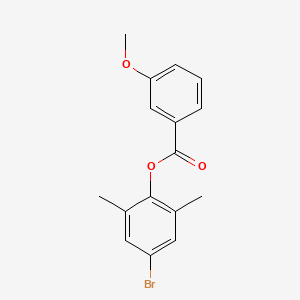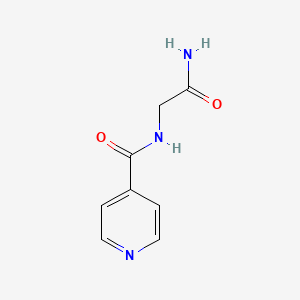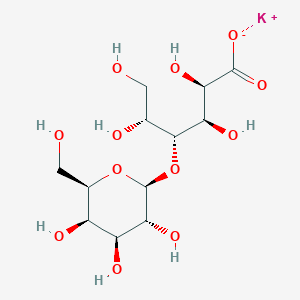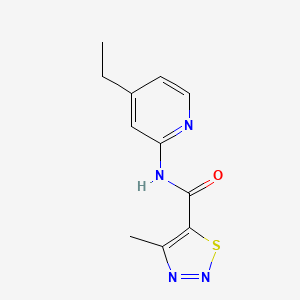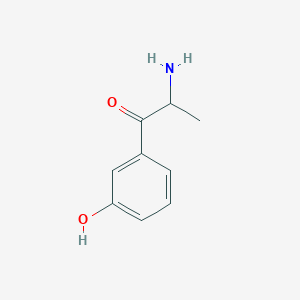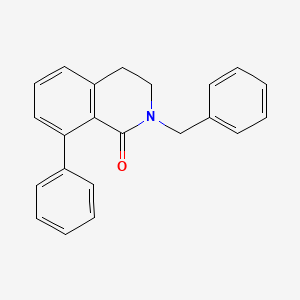![molecular formula C14H11IO3 B3279482 3-[(4-iodophenoxy)methyl]benzoic Acid CAS No. 693237-06-8](/img/structure/B3279482.png)
3-[(4-iodophenoxy)methyl]benzoic Acid
Übersicht
Beschreibung
“3-[(4-iodophenoxy)methyl]benzoic Acid” is a chemical compound with the molecular formula C14H11IO3 . It has an average mass of 354.140 Da and a monoisotopic mass of 353.975281 Da .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H11IO3/c15-12-4-6-13(7-5-12)18-9-10-2-1-3-11(8-10)14(16)17/h1-8H,9H2,(H,16,17) . This indicates the presence of an iodine atom, a phenyl group, a methoxy group, and a carboxylic acid group in the molecule .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 354.14 . It is a powder at room temperature .Wirkmechanismus
The mechanism of action of IPBA is not fully understood. However, it is believed to act as a modulator of GPCR activity by binding to the receptor and altering its conformation. It is also believed to inhibit protein-protein interactions by binding to the protein surface and preventing the interaction between two proteins.
Biochemical and Physiological Effects:
IPBA has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. In addition, IPBA has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using IPBA in lab experiments is its specificity. It has been shown to selectively modulate the activity of certain GPCRs and inhibit specific protein-protein interactions. However, one of the limitations of using IPBA is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of IPBA in scientific research. One direction is the development of more potent and selective IPBA derivatives for the modulation of GPCR activity and inhibition of protein-protein interactions. Another direction is the exploration of the neuroprotective effects of IPBA in animal models of neurodegenerative diseases. Additionally, the use of IPBA in drug discovery and development is an area of interest, as it has the potential to be developed into novel therapeutics for various diseases.
Wissenschaftliche Forschungsanwendungen
IPBA is widely used in scientific research as a tool to study various biological processes. It is commonly used as a ligand for G protein-coupled receptors (GPCRs) and as an inhibitor of protein-protein interactions. IPBA has been shown to modulate the activity of various GPCRs, including the adenosine A2A receptor and the dopamine D2 receptor. It has also been shown to inhibit the interaction between the transcription factor NF-κB and its co-activator CBP.
Safety and Hazards
“3-[(4-iodophenoxy)methyl]benzoic Acid” is classified as a skin irritant (Category 2), H315, and has specific target organ toxicity - repeated exposure, Inhalation (Category 1), Lungs, H372 . It is also harmful to aquatic life . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .
Eigenschaften
IUPAC Name |
3-[(4-iodophenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO3/c15-12-4-6-13(7-5-12)18-9-10-2-1-3-11(8-10)14(16)17/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIXMABUNWZLTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




